3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
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Overview
Description
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is a unique chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is characterized by its cyclopentyl group attached to a pyrazole ring, which is further connected to a propiolic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with propiolic acid under acidic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols or alkanes.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.
3-(1-Cyclohexyl-1H-pyrazol-4-yl)propiolic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for research and development in various scientific fields .
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15) |
InChI Key |
DFACSLIBTCKWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C#CC(=O)O |
Origin of Product |
United States |
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